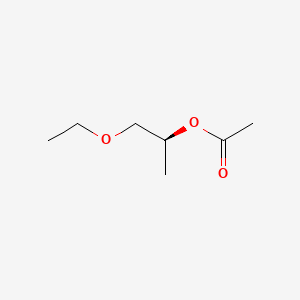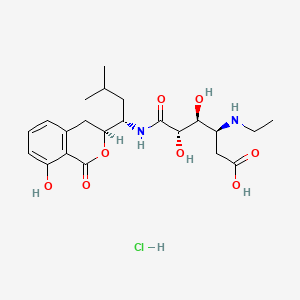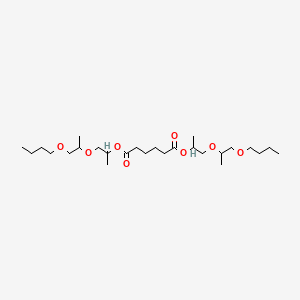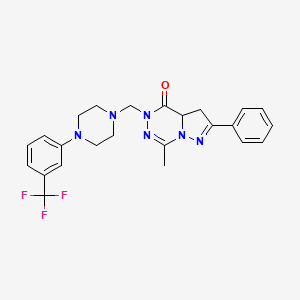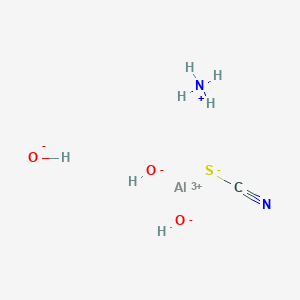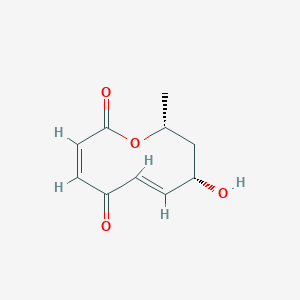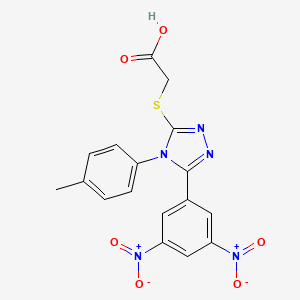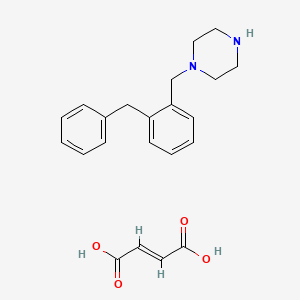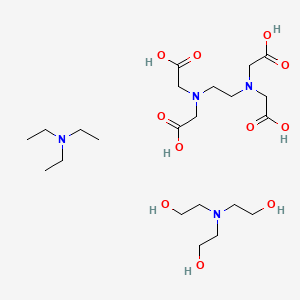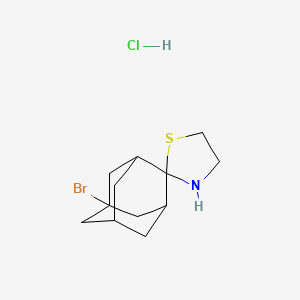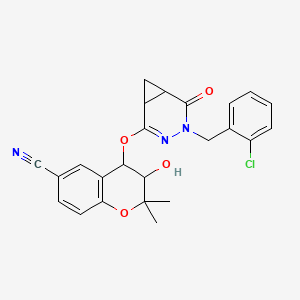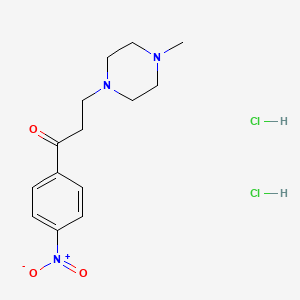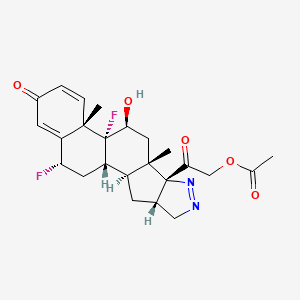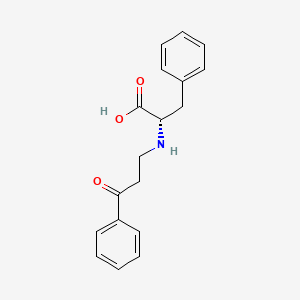
DL-Phenylalanine, N-(3-oxo-3-phenylpropyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DL-Phenylalanine, N-(3-oxo-3-phenylpropyl)- is a derivative of phenylalanine, an essential amino acidPhenylalanine itself is a precursor for several important biomolecules, such as dopamine, norepinephrine, and melanin .
Preparation Methods
The synthesis of DL-Phenylalanine, N-(3-oxo-3-phenylpropyl)- can be achieved through various synthetic routes. One common method involves the use of phenylalanine as a starting material, which undergoes a series of reactions including amination, reduction, and acylation . Industrial production methods often involve large-scale synthesis using asymmetric hydrogenation techniques to ensure high yield and purity .
Chemical Reactions Analysis
DL-Phenylalanine, N-(3-oxo-3-phenylpropyl)- undergoes several types of chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylpyruvic acid, while reduction can produce phenylpropanol .
Scientific Research Applications
DL-Phenylalanine, N-(3-oxo-3-phenylpropyl)- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of DL-Phenylalanine, N-(3-oxo-3-phenylpropyl)- involves its interaction with various molecular targets and pathways. It is known to influence the levels of neurotransmitters such as dopamine and norepinephrine, which are associated with mood regulation and pain perception . The compound may also affect the production of melanin in the skin, contributing to its potential use in treating vitiligo .
Comparison with Similar Compounds
DL-Phenylalanine, N-(3-oxo-3-phenylpropyl)- can be compared with other phenylalanine derivatives, such as:
L-Phenylalanine: An essential amino acid used in protein synthesis and as a precursor for neurotransmitters.
D-Phenylalanine: Known for its potential analgesic and antidepressant effects.
Phenylpyruvic acid: A metabolite of phenylalanine involved in various metabolic pathways.
Properties
CAS No. |
85995-02-4 |
|---|---|
Molecular Formula |
C18H19NO3 |
Molecular Weight |
297.3 g/mol |
IUPAC Name |
(2S)-2-[(3-oxo-3-phenylpropyl)amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C18H19NO3/c20-17(15-9-5-2-6-10-15)11-12-19-16(18(21)22)13-14-7-3-1-4-8-14/h1-10,16,19H,11-13H2,(H,21,22)/t16-/m0/s1 |
InChI Key |
MXXIYWNKNIKJAX-INIZCTEOSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NCCC(=O)C2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NCCC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


